molecular formula C17H17Cl2NO4S B11085388 Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11085388
M. Wt: 402.3 g/mol
InChI Key: QXMSRGXXOOWLSK-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with dichlorophenoxy and propanamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common route starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with propanamide under specific conditions to form the intermediate compound. This intermediate is further reacted with 4,5-dimethylthiophene-3-carboxylic acid methyl ester to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichlorophenoxy)propionate
  • Methyl 2-(2,4-dichlorophenoxy)phenoxypropanoate

Uniqueness

Methyl 2-[2-(2,4-dichlorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of functional groups and structural features

Properties

Molecular Formula

C17H17Cl2NO4S

Molecular Weight

402.3 g/mol

IUPAC Name

methyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H17Cl2NO4S/c1-8-10(3)25-16(14(8)17(22)23-4)20-15(21)9(2)24-13-6-5-11(18)7-12(13)19/h5-7,9H,1-4H3,(H,20,21)

InChI Key

QXMSRGXXOOWLSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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